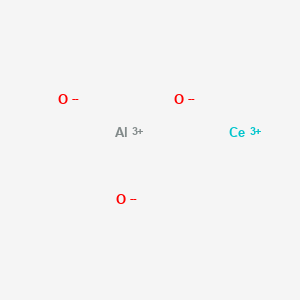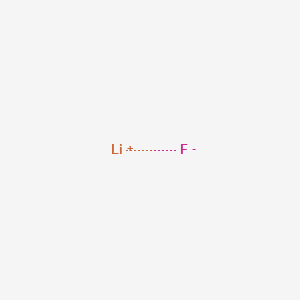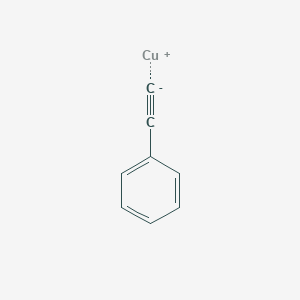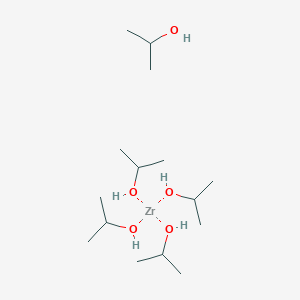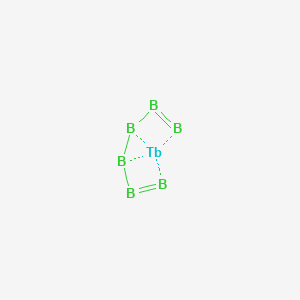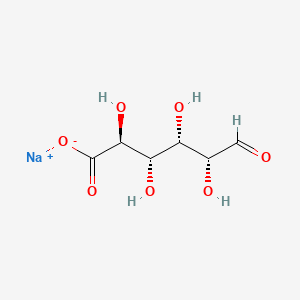
Umber
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umber is a natural brown pigment extracted from clay containing iron oxide and manganese oxide. It has been used throughout history for its earthy tones, ranging from yellow-brown to reddish-brown and even green-brown. The color shade varies depending on the proportions of the components. When heated, this compound becomes a more intense color and can look almost black .
Vorbereitungsmethoden
Umber is typically mined from open pits or underground mines and ground into a fine powder that is washed to remove impurities . There are two main varieties of this compound:
Raw this compound: The earth just mined and ground into a pigment.
Burnt this compound: The raw this compound pigment is calcinated to get darker shades.
Analyse Chemischer Reaktionen
Umber, being a mixture of iron and manganese oxides, undergoes various chemical reactions:
Oxidation: When heated, this compound can undergo oxidation, leading to a more intense color.
Reduction: In the presence of reducing agents, the iron and manganese oxides in this compound can be reduced to their respective metals.
Substitution: This compound can react with other compounds, substituting its iron and manganese components with other metals.
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The major products formed from these reactions are metallic iron and manganese .
Wissenschaftliche Forschungsanwendungen
Umber has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Utilized in staining techniques for microscopic studies.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed in the production of paints, coatings, and ceramics
Wirkmechanismus
The primary mechanism by which umber exerts its effects is through its chemical composition. The iron and manganese oxides in this compound interact with other compounds, leading to various chemical reactions. These interactions can affect the color, stability, and other properties of the materials in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Umber is often compared with other natural earth pigments such as ochre and sienna:
Ochre: Contains iron oxide but lacks manganese oxide, resulting in a yellow to red color.
Sienna: Similar to this compound but has a higher iron oxide content, giving it a more reddish hue
This compound’s uniqueness lies in its combination of iron and manganese oxides, which provides a broader range of earthy tones and greater stability compared to other pigments .
Eigenschaften
CAS-Nummer |
12713-03-0 |
|---|---|
Molekularformel |
Fe2O3 |
Molekulargewicht |
159.687 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


